molecular formula C12H15N3O2S B5426559 1,3-dimethyl-N-(2-methylphenyl)-1H-pyrazole-4-sulfonamide

1,3-dimethyl-N-(2-methylphenyl)-1H-pyrazole-4-sulfonamide

Cat. No.: B5426559
M. Wt: 265.33 g/mol
InChI Key: UKHWCYNZPVRSMW-UHFFFAOYSA-N
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Description

1,3-Dimethyl-N-(2-methylphenyl)-1H-pyrazole-4-sulfonamide is a chemical compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals. The structure of this compound includes a pyrazole ring substituted with methyl groups and a sulfonamide group attached to a 2-methylphenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-N-(2-methylphenyl)-1H-pyrazole-4-sulfonamide typically involves the reaction of 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride with 2-methylaniline. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yields. The use of automated systems for the addition of reagents and monitoring of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-N-(2-methylphenyl)-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

1,3-Dimethyl-N-(2-methylphenyl)-1H-pyrazole-4-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Used in the formulation of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-N-(2-methylphenyl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, inhibiting their activity. The pyrazole ring can also interact with various biological pathways, leading to the modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-N-(2-chlorophenyl)-1H-pyrazole-4-sulfonamide
  • 1,3-Dimethyl-N-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide
  • 1,3-Dimethyl-N-(2-bromophenyl)-1H-pyrazole-4-sulfonamide

Uniqueness

1,3-Dimethyl-N-(2-methylphenyl)-1H-pyrazole-4-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylphenyl group enhances its lipophilicity, potentially improving its ability to interact with lipid membranes and biological targets.

Properties

IUPAC Name

1,3-dimethyl-N-(2-methylphenyl)pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-9-6-4-5-7-11(9)14-18(16,17)12-8-15(3)13-10(12)2/h4-8,14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKHWCYNZPVRSMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=CN(N=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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